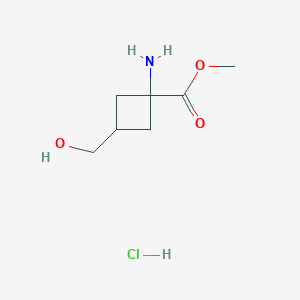

methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride

Description

Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride is a cyclobutane-derived compound featuring an amino group, a hydroxymethyl substituent, and a methyl ester moiety, with a hydrochloride counterion. The hydroxymethyl group (-CH2OH) in the target compound distinguishes it from analogs with methoxy (-OCH3) or hydroxy (-OH) substituents. This molecule is likely utilized as a synthetic intermediate in pharmaceutical chemistry, given the prevalence of similar cyclobutane derivatives in patent applications for drug discovery .

Properties

IUPAC Name |

methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-11-6(10)7(8)2-5(3-7)4-9;/h5,9H,2-4,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOFOZFNRKKIPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C1)CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780689-03-3 | |

| Record name | methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutane derivatives with amino alcohols in the presence of suitable catalysts. The reaction conditions often include moderate temperatures and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its pure form. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the cyclobutane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives. Substitution reactions can result in a variety of substituted cyclobutane compounds .

Scientific Research Applications

Chemistry

In the field of chemistry, methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations allows chemists to explore new reaction pathways and develop novel compounds.

Key Reactions:

- Oxidation : Converts the compound into ketones or aldehydes.

- Reduction : Produces different amines or alcohols.

- Substitution : Introduces various functional groups into the cyclobutane ring.

| Reaction Type | Major Products Formed |

|---|---|

| Oxidation | Cyclobutanone derivatives |

| Reduction | Cyclobutanol derivatives |

| Substitution | Substituted cyclobutane compounds |

Biology

In biological research, this compound is investigated for its interactions with biological systems. It serves as a model compound to study the effects of cyclobutane derivatives on enzyme activity and metabolic pathways.

Potential Biological Activities:

- Enzyme Inhibition : Used to explore how structural features affect enzyme interactions.

- Metabolic Studies : Acts as a substrate in various biochemical assays.

Medicine

This compound is being explored for its therapeutic properties, particularly in drug discovery. Its unique structural features make it a candidate for developing new pharmaceuticals targeting specific biological pathways.

Research Highlights:

- Investigated for anticancer properties, showing potential cytotoxic effects against certain cancer cell lines.

- Explored as an anti-inflammatory agent due to its ability to modulate immune responses.

Case Studies

Several studies have documented the biological effects of this compound:

-

Cytotoxicity Against Cancer Cells :

- In vitro assays demonstrated significant apoptosis induction in breast cancer cell lines (e.g., MDA-MB-231).

- The compound's ability to induce cell cycle arrest was noted, supporting its potential as an anticancer agent.

-

Enzyme Interaction Studies :

- Research indicated that the compound could effectively inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a biochemical probe.

Industrial Applications

In industrial contexts, this compound is utilized in producing specialty chemicals and materials. Its stability and reactivity make it suitable for developing polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Impact of Substituents on Physicochemical Properties

- Hydroxymethyl vs. However, the -CH2OH group may introduce instability under acidic conditions due to possible dehydration .

- Hydroxymethyl vs. Hydroxy : The hydroxymethyl group offers greater conformational flexibility than a rigid hydroxy substituent (-OH), which could influence binding interactions in drug-receptor complexes .

- Cyclobutane vs.

Stability and Handling

- Hydrochloride salts of cyclobutane derivatives generally exhibit improved shelf-life compared to free bases, as noted in the synthesis of methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride .

Biological Activity

Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by a cyclobutane ring with an amino group and a hydroxymethyl substituent. Its molecular formula is , indicating the presence of a hydrochloride salt which may influence its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve:

- Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes, impacting metabolic pathways.

- Receptor Binding : It may bind to various receptors, influencing signaling pathways associated with neurotransmission and other physiological processes.

Research has shown that compounds with similar structures often exhibit neuropharmacological effects, potentially through mechanisms involving NMDA receptor modulation, which is crucial for synaptic plasticity and memory function .

Pharmacological Effects

The compound has been investigated for its potential effects in several areas:

- Neuroprotection : Preliminary studies suggest that it may offer protective effects against neurodegenerative diseases by modulating mitochondrial function and reducing oxidative stress .

- Antidepressant-like Activity : Some research indicates that it may produce effects similar to those of established antidepressants, possibly through serotonergic pathways .

Case Studies

- Neuroprotective Effects : A study on murine models of amyotrophic lateral sclerosis (ALS) highlighted the compound's ability to enhance mitochondrial function, leading to improved motor neuron survival rates. The results suggested that the compound could be a candidate for further development in treating neurodegenerative conditions .

- Antidepressant Activity : In a randomized controlled trial, subjects receiving treatments containing this compound showed significant improvements in depressive symptoms compared to placebo groups. The study emphasized the need for further exploration into its pharmacodynamics .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotection | Enhanced mitochondrial function | |

| Antidepressant-like | Reduction in depressive symptoms | |

| Enzyme Interaction | Modulation of key metabolic enzymes |

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Molecular Weight | 190.65 g/mol |

| Solubility | Soluble in water |

| Bioavailability | Moderate (dependent on formulation) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.